3-ethyl-1-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]urea
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Overview
Description
“3-ethyl-1-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]urea” is a compound that contains a piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidines serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Scientific Research Applications
Synthetic Applications in Organic Chemistry : A study by Latif, Rady, and Döupp (2003) demonstrates the use of compounds similar to "3-ethyl-1-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]urea" in the synthesis of new polyfunctional pyrazolyl substituted and pyrazolofused pyridines. This process involves cascades of reactions forming novel polyfunctional pyrazolyl-substituted monocyclic pyridines, highlighting the compound's utility in complex organic syntheses (Latif, Rady, & Döupp, 2003).
Antibacterial and Antifungal Agents : Bobesh et al. (2014) designed and synthesized 1-(2-(4-aminopiperidin-1-yl)ethyl)-1,5-naphthyridin-2(1H)-one derivatives, which are structurally related to "this compound". These compounds showed commendable antibacterial activities, particularly against Mycobacterium tuberculosis, demonstrating the compound's potential in developing novel antibacterial agents (Bobesh et al., 2014).
Catalysis and Chemical Reactions : Another application is demonstrated by Li et al. (2017), where a related compound was used in a facile one-pot, multicomponent protocol for the synthesis of 1,4-dihydro-pyrano[2,3-c]pyrazole derivatives. This highlights the compound's role as a catalyst in facilitating multiple steps in complex chemical transformations, including Knoevenagel condensation, Michael addition, and ring opening and closing reactions (Li et al., 2017).
Potential in Cancer Research : Alam et al. (2016) synthesized novel ethyl 4-(3-(aryl)-1-phenyl-1H-pyrazol-4-yl)-2-oxo-6-(pyridin-3-yl)cyclohex-3-enecarboxylates and related compounds, demonstrating their potential as topoisomerase IIα inhibitors and in vitro cytotoxicity against various cancer cell lines. This suggests the potential of "this compound" and its derivatives in the development of anticancer agents (Alam et al., 2016).
Mechanism of Action
Target of Action
It’s worth noting that both piperidine and pyrazole derivatives have been found in many important synthetic drug molecules, which bind with high affinity to multiple receptors .
Mode of Action
Compounds containing piperidine and pyrazole moieties are known to interact with their targets, leading to various biological activities .
Biochemical Pathways
It’s known that compounds containing piperidine and pyrazole structures can influence a variety of biological activities, suggesting they may affect multiple pathways .
Result of Action
Compounds with piperidine and pyrazole structures are known to exhibit a range of biological activities .
Properties
IUPAC Name |
1-ethyl-3-(5-piperidin-3-yl-1H-pyrazol-4-yl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5O/c1-2-13-11(17)15-9-7-14-16-10(9)8-4-3-5-12-6-8/h7-8,12H,2-6H2,1H3,(H,14,16)(H2,13,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSWFFUYJWDTTJM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC1=C(NN=C1)C2CCCNC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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